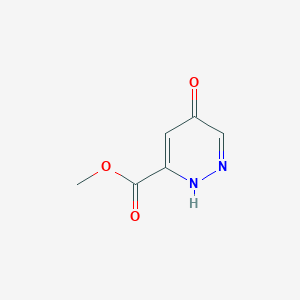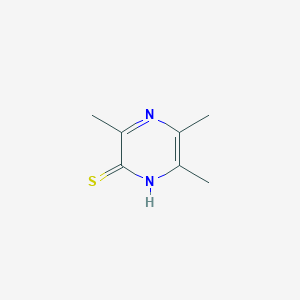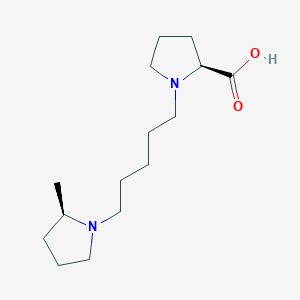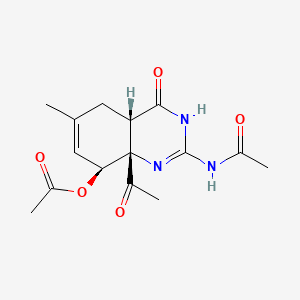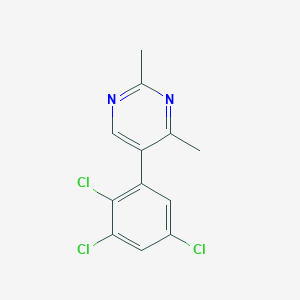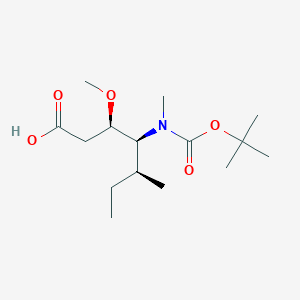
(3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Dil, also known as N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine, is a compound used in organic synthesis. It is a derivative of methylenedioxymethamphetamine (MDMA) and is primarily used as a protecting group for amines in peptide synthesis. The Boc group, or tert-butoxycarbonyl group, is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain stages of chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Dil is synthesized through the reaction of di-tert-butyl dicarbonate with the amine group of methylenedioxymethamphetamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-Dil involves the use of large-scale reactors where the amine and di-tert-butyl dicarbonate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the amine to the Boc-protected derivative. The product is then purified through crystallization or distillation to obtain high-purity Boc-Dil .
Chemical Reactions Analysis
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group remains intact.
Oxidation and Reduction: The Boc group is stable under mild oxidative and reductive conditions, allowing for selective reactions on other parts of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or DMAP.
Oxidation and Reduction: Mild oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the deprotection of Boc-Dil is the free amine, methylenedioxymethamphetamine. Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Boc-Dil is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins where selective protection and deprotection of amine groups are crucial.
Medicine: In the development of pharmaceuticals where Boc-protected intermediates are used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Boc-Dil involves the formation of a carbamate linkage between the Boc group and the amine. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions. The Boc group acts as a temporary protective group, preventing the amine from participating in unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-3,4-methylenedioxyamphetamine (Boc-MDA)
- N-tert-butoxycarbonyl-3,4-methylenedioxyethylamphetamine (Boc-MDEA)
- N-tert-butoxycarbonyl-3,4-methylenedioxypropylamphetamine (Boc-MDPA)
Uniqueness
Boc-Dil is unique in its specific application as a protecting group for the amine of methylenedioxymethamphetamine. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis. Compared to similar compounds, Boc-Dil offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other applications requiring selective protection of amine groups .
Properties
Molecular Formula |
C15H29NO5 |
|---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)/t10-,11+,13-/m0/s1 |
InChI Key |
GFPJDRFAAIJFSY-LOWVWBTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



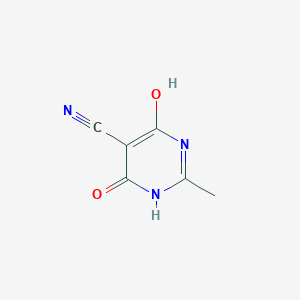
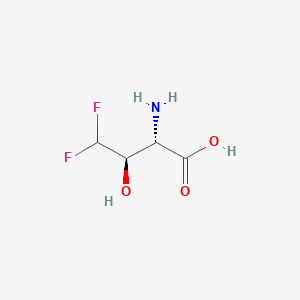
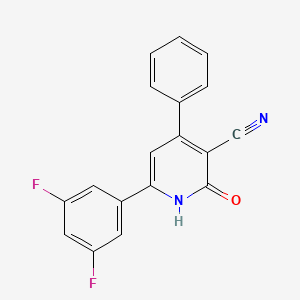
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
